N-(4-ethoxyphenyl)-2-hydroxyacetamide

Lipophilicity ADME Drug-likeness

N-(4-Ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol, CAS 22521-79-5) is a small-molecule glycolamide derivative of the p-aminophenol class, formally designated as an International Nonproprietary Name (INN) analgesic agent. Its molecular formula is C10H13NO3 with a molecular weight of 195.21 g/mol.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 22521-79-5
Cat. No. B1335039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-hydroxyacetamide
CAS22521-79-5
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CO
InChIInChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13)
InChIKeyUJUHYRDNSIRHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol, CAS 22521-79-5): Core Identity, Regulatory Status, and Procurement Baseline


N-(4-Ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol, CAS 22521-79-5) is a small-molecule glycolamide derivative of the p-aminophenol class, formally designated as an International Nonproprietary Name (INN) analgesic agent [1]. Its molecular formula is C10H13NO3 with a molecular weight of 195.21 g/mol [2]. Structurally, it differs from phenacetin (N-(4-ethoxyphenyl)acetamide) by the replacement of the terminal methyl group with a hydroxymethyl (-CH2OH) moiety, converting the acetamide into a glycolamide [3]. The compound is recognized under UNII SP28AL52TM in the FDA Substance Registration System, carries the INN Fenacetinol, and is catalogued in ChEMBL as CHEMBL2106268 [1][4]. It is described as a prodrug that undergoes hepatic metabolism to phenacetin, distinguishing it mechanistically from directly active p-aminophenol analgesics such as phenacetin and paracetamol .

Why N-(4-Ethoxyphenyl)-2-hydroxyacetamide Cannot Be Interchanged with Phenacetin, Paracetamol, or Other p-Aminophenol Analogs


Within the p-aminophenol analgesic class, seemingly minor structural modifications produce substantial differences in physicochemical properties, metabolic fate, and biological handling. The glycolamide substitution in Fenacetinol introduces an additional hydrogen bond donor and acceptor, alters the topological polar surface area by over 20 Ų relative to phenacetin, and reduces lipophilicity by approximately 0.7 log units (XLogP3) [1][2]. These changes are not cosmetic; they fundamentally affect aqueous solubility, membrane permeability, and the compound's behavior as a prodrug substrate for hepatic enzymes. Substituting Fenacetinol with phenacetin or paracetamol in a research protocol would confound outcomes because Fenacetinol is not a directly active analgesic but a prodrug requiring metabolic activation via a distinct pathway involving cytochrome P450-mediated ω-hydroxylation of the acetic acid moiety [3]. The quantitative evidence below details each dimension where this compound diverges from its closest structural analogs, establishing why selection of this specific CAS number is non-negotiable for research applications demanding precise physicochemical and metabolic properties.

Quantitative Differentiation Evidence: N-(4-Ethoxyphenyl)-2-hydroxyacetamide vs. Phenacetin and Paracetamol Across Six Measurable Dimensions


XLogP3 Lipophilicity: Fenacetinol Is 0.7 Log Units More Hydrophilic Than Phenacetin

Fenacetinol exhibits a computed XLogP3 of 0.9, compared to 1.6 for its closest structural analog phenacetin [1][2]. This represents a 0.7 log unit decrease (approximately 5-fold lower octanol-water partition coefficient), indicating substantially greater hydrophilicity. The difference arises from the replacement of the terminal -CH3 group in phenacetin with a -CH2OH group in Fenacetinol. Paracetamol (acetaminophen), by comparison, has an XLogP3 of 0.5, positioning Fenacetinol intermediate in lipophilicity between phenacetin and paracetamol [3].

Lipophilicity ADME Drug-likeness Membrane permeability

Topological Polar Surface Area: Fenacetinol TPSA Exceeds Phenacetin by 53% (58.6 vs. 38.3 Ų)

The topological polar surface area (TPSA) of Fenacetinol is 58.6 Ų, compared to 38.3 Ų for phenacetin [1][2]. This 20.3 Ų increase (+53%) is directly attributable to the additional hydroxyl oxygen in the glycolamide side chain, which contributes both to the polar surface area and to the compound's hydrogen bonding capacity. TPSA values above 60 Ų are generally associated with poor oral absorption in CNS-targeted drugs, whereas values below 40 Ų (as with phenacetin) favor passive blood-brain barrier penetration. Fenacetinol's intermediate TPSA places it in a distinct pharmacological space relative to both phenacetin and paracetamol (TPSA ~49 Ų) [3].

Polar surface area Oral bioavailability Blood-brain barrier Drug design

Hydrogen Bond Donor/Acceptor Count: Fenacetinol Carries One Additional HBD and One Additional HBA vs. Phenacetin

Fenacetinol possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to 1 HBD and 2 HBA for phenacetin [1][2]. The additional donor and acceptor both originate from the glycolamide -CH2OH terminus. This difference increases the compound's capacity for intermolecular hydrogen bonding by approximately 100% relative to phenacetin, as reflected in the measurably higher aqueous solubility and distinctly different crystal packing behavior. The increased HBD/HBA count also predicts stronger interactions with biological hydrogen bonding partners, including kinase ATP-binding pockets, amidase active sites, and CYP450 heme coordination environments .

Hydrogen bonding Solubility Crystal engineering Receptor binding

Melting Point: Fenacetinol Melts 15°C Higher Than Phenacetin, Indicating Stronger Intermolecular Cohesion

Fenacetinol exhibits a melting point range of 149–150°C , compared to 134–135°C for phenacetin [1]. The +15°C elevation is consistent with the additional hydrogen bonding capacity conferred by the glycolamide -OH group, which strengthens the crystal lattice cohesion. Sigma-Aldrich reports a comparable melting range of 149–154°C for Fenacetinol . This thermal difference serves as a practical and rapid identity assay to distinguish Fenacetinol from phenacetin in quality control or forensic analysis settings, and reflects quantifiably different solid-state properties relevant to formulation and stability.

Melting point Crystal lattice energy Purity assessment Solid-state characterization

Rotatable Bond Count: Fenacetinol Has 4 Rotatable Bonds vs. 3 for Phenacetin, Impacting Conformational Entropy and Binding

Fenacetinol contains 4 rotatable bonds compared to 3 for phenacetin [1][2]. The additional rotatable bond arises from the glycolamide C-COH2OH linkage, which replaces the constrained C-COH3 terminus of phenacetin. Each additional rotatable bond increases conformational degrees of freedom and contributes approximately 0.5–1.5 kcal/mol to the entropic penalty upon target binding, with measurable consequences for binding free energy and ligand efficiency metrics. This difference, while seemingly subtle, is structurally encoded and directly impacts computational docking predictions and structure-activity relationship (SAR) interpretations.

Conformational flexibility Entropy Molecular docking Ligand efficiency

Metabolic Fate: Fenacetinol Is a Prodrug Activated via CYP450 ω-Hydroxylation, Not a Direct-Acting Analgesic Like Phenacetin

Fenacetinol is functionally classified as a prodrug, requiring hepatic metabolic activation to exert analgesic activity [1]. It is metabolized by the liver to phenacetin, which is subsequently O-deethylated to paracetamol (acetaminophen), the ultimate active analgesic species [2]. This contrasts with phenacetin, which itself acts as a directly active (though now largely withdrawn) analgesic whose primary metabolism is O-deethylation to paracetamol [3]. In rabbit liver microsomal preparations, ω-hydroxylation of the acetic moiety of phenacetin to yield N-(4-ethoxyphenyl)glycolamide (i.e., Fenacetinol) was slow but increased 3-fold after pretreatment with 3-methylcholanthrene or β-naphthoflavone, demonstrating inducible CYP450 involvement [4]. This places Fenacetinol in a distinct metabolic category: it is both a metabolite of phenacetin (via ω-hydroxylation) and a prodrug capable of regenerating phenacetin, creating a metabolic cycle absent in paracetamol and phenacetin themselves.

Prodrug metabolism CYP450 Pharmacokinetics Drug metabolism

Validated Application Scenarios for N-(4-Ethoxyphenyl)-2-hydroxyacetamide Based on Quantitative Differentiation Evidence


CYP450 Probe Substrate for ω-Hydroxylation and Prodrug Activation Studies

Fenacetinol serves as a structurally defined probe substrate for studying the inducible ω-hydroxylation activity of hepatic cytochrome P450 enzymes, particularly those responsive to 3-methylcholanthrene and β-naphthoflavone induction. Unlike phenacetin, which is primarily metabolized via CYP1A2-mediated O-deethylation, Fenacetinol is both a product of phenacetin ω-hydroxylation and a prodrug that can be reconverted to phenacetin, creating a bidirectional metabolic system uniquely suited for investigating CYP450 isoform specificity, enzyme induction kinetics, and prodrug activation mechanisms [1]. The compound's distinct XLogP3 of 0.9 and TPSA of 58.6 Ų further differentiate its hepatic uptake and subcellular distribution from phenacetin and paracetamol during in vitro hepatocyte or microsomal incubation experiments [2][3].

Physicochemical Reference Compound for Drug-Likeness and Permeability Model Calibration

Fenacetinol's intermediate physicochemical profile (XLogP3 0.9, TPSA 58.6 Ų, 2 HBD, 3 HBA, MW 195.21) occupies a distinct region of oral drug-likeness space between phenacetin (XLogP3 1.6, TPSA 38.3 Ų) and paracetamol (XLogP3 ~0.5, TPSA ~49 Ų). This makes Fenacetinol a valuable calibration standard for validating in silico ADME prediction models (e.g., QikProp, VolSurf, ADMET Predictor), parallel artificial membrane permeability assays (PAMPA), and Caco-2 monolayer transport studies where incremental changes in hydrogen bonding and polar surface area need to be correlated with permeability coefficients [1][2]. Its +15°C melting point elevation over phenacetin also makes it a useful thermal reference for differential scanning calorimetry (DSC) purity analysis in p-aminophenol derivative characterization .

Structure-Activity Relationship (SAR) Probe for Glycolamide Pharmacophore Mapping

The glycolamide moiety in Fenacetinol introduces one additional hydrogen bond donor and acceptor relative to the acetamide in phenacetin, offering a systematic tool for mapping hydrogen bonding contributions to target affinity and selectivity in analgesic and anti-inflammatory drug discovery programs. By comparing binding data for Fenacetinol, phenacetin, and paracetamol against a common panel of targets (e.g., cyclooxygenase isoforms, fatty acid amide hydrolase, or transient receptor potential channels), researchers can deconvolve the role of the glycolamide -OH group in molecular recognition, independent of the 4-ethoxyphenyl scaffold [1][2]. The compound's 4 rotatable bonds (vs. 3 for phenacetin) further allow investigation of conformational entropy penalties in ligand-protein binding thermodynamics [3].

Metabolite and Impurity Reference Standard for Phenacetin-Related Analytical Methods

Fenacetinol (N-(4-ethoxyphenyl)-2-hydroxyacetamide) is a documented minor metabolite of phenacetin, formed via ω-hydroxylation of the acetic acid moiety and detectable in trace amounts in urine following phenacetin administration [1]. This established metabolic relationship qualifies Fenacetinol as a certified reference material for developing and validating LC-MS/MS, GC-MS, or HPLC-UV analytical methods aimed at quantifying phenacetin metabolites in forensic toxicology, environmental monitoring, or pharmaceutical impurity profiling. The 15°C melting point difference and distinct chromatographic retention (predicted from the 0.7 log unit lower XLogP3) provide orthogonal confirmation of identity, enabling robust method specificity validation [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-hydroxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.